molecular formula C18H21N3O3 B2905554 N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide CAS No. 2361677-01-0

N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide

Cat. No.: B2905554
CAS No.: 2361677-01-0
M. Wt: 327.384
InChI Key: ZTDRGRDCIGLMCN-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide is a complex organic compound with a molecular formula of C18H21N3O3.

Preparation Methods

The synthesis of N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chloroacetylation of S-proline to obtain (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, followed by amidation of its carboxylate group . The final step involves the coupling of the cyclopropyl and benzoyl groups under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide can be compared to other pyrrolidine derivatives, such as:

    Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures and biological activities.

    Pyrrolidine-2-one: This compound has a similar core structure but lacks the benzoyl and cyclopropyl groups, leading to different chemical and biological properties.

    Pyrrolidine-2,5-diones:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

N-cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-16(22)19-13-7-5-12(6-8-13)18(24)21-11-3-4-15(21)17(23)20-14-9-10-14/h2,5-8,14-15H,1,3-4,9-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDRGRDCIGLMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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